N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide
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Overview
Description
“N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products and possesses important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . These compounds have been characterized by elemental analysis and various spectroscopic techniques . A direct and concise method has been devised to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been studied using single crystal X-ray crystallographic results . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar, with a dihedral angle of 53.5° .Chemical Reactions Analysis
The synthesis of these compounds involves the cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles . The thermal decomposition behavior of these compounds has also been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Scientific Research Applications
Biological Activity of Benzamide Derivatives
Antimicrobial and Antifungal Applications : Benzamide derivatives have been investigated for their potential as antimicrobial and antifungal agents. A study highlighted the synthesis of novel benzamide compounds that exhibited significant activity against mycobacterial, bacterial, and fungal strains, comparable or superior to standard drugs like isoniazid and fluconazole (Imramovský et al., 2011). This research underscores the potential of benzamide derivatives in developing new antimicrobial and antifungal therapies.
Anti-inflammatory and Analgesic Agents : The synthesis of benzamide derivatives derived from natural compounds like visnagenone and khellinone has shown promising results as anti-inflammatory and analgesic agents. These compounds demonstrated significant cyclooxygenase inhibition and showed potential as COX-1/COX-2 inhibitors, with some showing high COX-2 selectivity and potent analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Chemical Synthesis and Material Science
Organogels and Molecular Aggregates : Research on perylenetetracarboxylic diimide derivatives, which share structural similarities with benzamide derivatives, demonstrated their ability to form fluorescent organogels. These compounds can form J- and H-type aggregates, offering insights into the design of novel organogels and the role of amphiphilic properties in gel formation (Wu et al., 2011).
Polyamides and Polymer Chemistry : Benzamide derivatives have been utilized in the synthesis of polyamides with desirable properties such as solubility in polar solvents, thermal stability, and the formation of transparent, flexible films. This underscores their potential in creating new materials with specific mechanical and thermal properties (Hsiao et al., 2000).
Future Directions
The wide spectrum of attractive utilization of organoselenium compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research may focus on exploring the potential applications of these compounds in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yloxy)but-2-ynylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-19(13-22-20(24)15-6-2-1-3-7-15)21-10-4-5-11-25-16-8-9-17-18(12-16)27-14-26-17/h1-3,6-9,12H,10-11,13-14H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDBEAGSGSIRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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